Montelukast dicyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Montelukast dicyclohexylamine, also known as Montelukast DCHA, is a chemical compound with the molecular formula C35H36ClNO3S.C12H23N. It is a derivative of Montelukast, a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis. This compound is primarily used as a reference standard in pharmaceutical research and development .
Preparation Methods
The preparation of Montelukast dicyclohexylamine involves several steps:
Generation of Dilithium Dianion: The process begins with the generation of the dilithium dianion of 1-(mercaptomethyl)cyclopropane acetic acid by reacting it with alkyl lithium.
Coupling Reaction: The dianion is then coupled with wet mesylate to obtain Montelukast acid in crude form.
Formation of Dicyclohexylamine Salt: Dicyclohexylamine is added to the crude Montelukast acid to form the dicyclohexylamine salt.
Purification: The crude dicyclohexylamine salt is purified and converted to Montelukast acid in pure form.
Chemical Reactions Analysis
Montelukast dicyclohexylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Montelukast dicyclohexylamine has several scientific research applications:
Pharmaceutical Research: It is used as a reference standard for the analytical method development and validation of Montelukast in bulk and tablet dosage forms.
Drug Delivery Systems: Research focuses on enhancing the bioavailability and stability of Montelukast through various delivery systems, such as nanoparticles and liposomes.
Asthma and Allergy Treatment: This compound is studied for its potential use in treating asthma and allergic rhinitis due to its leukotriene receptor antagonist properties.
Mechanism of Action
Montelukast dicyclohexylamine works by blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This mechanism involves binding to the cysteinyl leukotriene receptor 1 (CysLT1), preventing leukotrienes from exerting their effects on bronchoconstriction and inflammation .
Comparison with Similar Compounds
Montelukast dicyclohexylamine is unique compared to other leukotriene receptor antagonists due to its specific molecular structure and binding affinity. Similar compounds include:
Zafirlukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Pranlukast: A leukotriene receptor antagonist used for asthma and allergic rhinitis.
Ibudilast: A phosphodiesterase inhibitor with anti-inflammatory properties.
These compounds share similar therapeutic uses but differ in their chemical structures and specific mechanisms of action.
Properties
IUPAC Name |
2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S.C12H23N/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOLVGQQYDQBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H59ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.